molecular formula C17H14ClN3O3 B7610851 N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B7610851
M. Wt: 343.8 g/mol
InChI Key: NKGOFWDSBBVHLO-UHFFFAOYSA-N
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Description

N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring, an oxazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine and oxazole intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available precursors. For example, 3-chloropyridine can be reacted with 4-chlorophenol in the presence of a base to form the 6-(4-chlorophenoxy)pyridine derivative.

    Preparation of Oxazole Intermediate: The oxazole ring can be constructed using a cyclization reaction involving a suitable precursor, such as 2,4-dimethyl-1,3-oxazole.

    Coupling and Functionalization: The final step involves coupling the pyridine and oxazole intermediates, followed by the introduction of the carboxamide group. This can be achieved using standard amide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorophenoxy moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

    Medicine: If found to be biologically active, it could be developed into a pharmaceutical agent for the treatment of various diseases.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(4-chlorophenoxy)pyridin-3-yl]carbamate: This compound shares a similar core structure but has a carbamate group instead of a carboxamide.

    N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxylate: This ester derivative differs in the functional group attached to the oxazole ring.

Uniqueness

N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[6-(4-chlorophenoxy)pyridin-3-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-16(23-11(2)20-10)17(22)21-13-5-8-15(19-9-13)24-14-6-3-12(18)4-7-14/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGOFWDSBBVHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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